Ferrous octanoate

Vue d'ensemble

Description

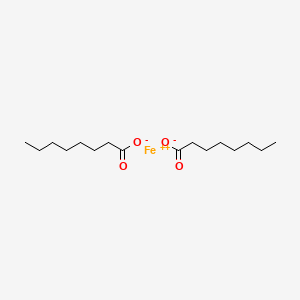

Ferrous octanoate, also known as iron(II) octanoate, is a chemical compound composed of iron and octanoic acid. It is a coordination complex where the iron ion is in the +2 oxidation state, bonded to the carboxylate groups of octanoic acid. This compound is often used in various industrial and scientific applications due to its unique properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ferrous octanoate can be synthesized through the reaction of ferrous sulfate with octanoic acid in the presence of a base. The reaction typically involves dissolving ferrous sulfate in water, followed by the addition of octanoic acid and a base such as sodium hydroxide to facilitate the formation of the this compound complex. The reaction is carried out under controlled temperature and pH conditions to ensure the complete formation of the desired product .

Industrial Production Methods

In industrial settings, this compound is produced using similar methods but on a larger scale. The process involves the use of large reactors where the reactants are mixed and heated to the required temperature. The product is then purified through filtration and drying processes to obtain this compound in its pure form .

Analyse Des Réactions Chimiques

Types of Reactions

Ferrous octanoate undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to ferric octanoate in the presence of oxidizing agents.

Reduction: It can be reduced back to its elemental iron form under specific conditions.

Substitution: The octanoate ligands can be substituted with other ligands in the presence of suitable reagents

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used.

Substitution: Ligand exchange reactions can be carried out using various carboxylic acids or other coordinating ligands

Major Products Formed

Oxidation: Ferric octanoate.

Reduction: Elemental iron.

Substitution: New coordination complexes with different ligands

Applications De Recherche Scientifique

Ferrous octanoate has a wide range of applications in scientific research:

Mécanisme D'action

The mechanism of action of ferrous octanoate involves its ability to donate and accept electrons due to the presence of the iron ion in the +2 oxidation state. This property makes it an effective catalyst in various chemical reactions. In biological systems, this compound can interact with proteins and enzymes involved in iron transport and metabolism, facilitating the transfer of iron ions to where they are needed .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Ferrous sulfate

- Ferrous gluconate

- Ferrous fumarate

- Ferric octanoate

Comparison

Ferrous octanoate is unique due to its specific ligand (octanoate), which imparts different solubility and reactivity properties compared to other ferrous compounds. For example, ferrous sulfate is commonly used as an iron supplement, while this compound is more often used in industrial and research applications due to its coordination chemistry .

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique properties and reactivity make it valuable in both scientific research and industrial processes. Understanding its preparation, reactions, and applications can help in harnessing its full potential for future advancements.

Activité Biologique

Ferrous octanoate, also known as iron(II) octanoate, is an iron salt derived from octanoic acid with the molecular formula C₁₆H₃₀FeO₄. This compound has garnered attention for its significant biological activity, particularly due to its iron content, which plays a crucial role in various physiological processes.

This compound is typically synthesized through the reaction of ferrous chloride with octanoic acid. The general procedure involves dissolving ferrous chloride in a suitable solvent, followed by the addition of octanoic acid under controlled conditions. This reaction not only yields this compound but also influences its solubility and stability, making it suitable for various applications in biochemistry and medicine.

Biological Functions of Iron

Iron is an essential element in biological systems, involved in:

- Oxygen Transport : Iron is a key component of hemoglobin, facilitating oxygen transport in the bloodstream.

- Enzyme Catalysis : It acts as a cofactor for numerous enzymes, influencing metabolic pathways.

- Electron Transfer : Iron participates in redox reactions critical for cellular respiration and energy production.

The incorporation of this compound into biological systems allows it to function effectively as a cofactor in enzymatic reactions.

Therapeutic Applications

Recent studies indicate that this compound may have potential applications in treating iron deficiency anemia. Its ability to increase iron levels in the body can help restore normal physiological functions and improve overall health. Furthermore, research suggests that this compound may influence metabolic pathways related to iron homeostasis and cellular respiration.

Biochemical Interactions

Research has shown that this compound interacts with various enzymes and proteins, impacting cellular processes such as gene expression and signaling pathways. These interactions highlight its potential therapeutic roles beyond merely increasing iron levels:

- Cofactor Role : this compound can enhance enzyme activity by serving as a cofactor.

- Competitive Inhibition : In some pathways, it may act as a competitive inhibitor, modulating enzyme function.

Comparative Analysis with Other Iron Compounds

This compound shares similarities with other iron compounds but stands out due to its unique ligand structure and solubility characteristics. The following table compares this compound with other common iron compounds:

| Compound | Solubility | Biological Activity | Therapeutic Use |

|---|---|---|---|

| This compound | Moderate | Enzyme cofactor, anemia treatment | Potential anemia treatment |

| Ferrous Sulfate | High | Enzyme cofactor | Commonly used for anemia |

| Ferric Chloride | Low | Limited direct activity | Used in water purification |

Case Studies

A notable case study involved the administration of this compound in animal models of iron deficiency anemia. The results indicated a significant increase in hemoglobin levels and improved overall health markers compared to control groups receiving no treatment. This suggests that this compound could be a viable alternative or adjunct therapy for managing iron deficiency conditions.

Propriétés

IUPAC Name |

iron(2+);octanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Fe/c2*1-2-3-4-5-6-7-8(9)10;/h2*2-7H2,1H3,(H,9,10);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYKBHPZYQWSXTG-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC(=O)[O-].CCCCCCCC(=O)[O-].[Fe+2] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30FeO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3645-16-7 | |

| Record name | Ferrous octanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003645167 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | FERROUS OCTANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B5T83351UN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.